Azetidine-2,4-dicarboxylic acid

Description

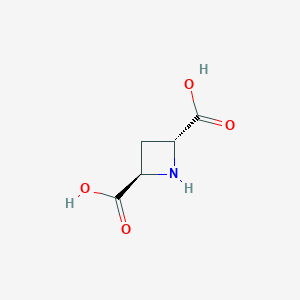

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-azetidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVIGOFRIJJUAW-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N[C@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925846 | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127310-57-0 | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Azetidine-2-carboxylic Acid in the Plant Kingdom: Distribution, Biosynthesis, and Analysis

A Note on the Subject Compound: This technical guide focuses on Azetidine-2-carboxylic acid (A2CA) , a well-documented non-proteinogenic amino acid found in various plant species. Initial searches for "Azetidine-2,4-dicarboxylic acid" did not yield evidence of its natural occurrence in plants within the reviewed scientific literature. Therefore, this guide has been structured to provide a comprehensive overview of the scientifically established and relevant compound, A2CA, to serve the interests of researchers in natural products and drug development.

Introduction: The Significance of Azetidine-2-carboxylic Acid (A2CA)

Azetidine-2-carboxylic acid (A2CA) is a potent, naturally occurring non-proteinogenic amino acid (NPAA) and a structural analogue of L-proline.[1][2] The key difference is its four-membered ring structure, which is more strained than proline's five-membered ring.[3] This structural mimicry is the basis of its biological significance. A2CA can be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of proline.[1][3][4] This misincorporation disrupts protein structure and folding, leading to the accumulation of non-functional proteins, triggering a global stress response, and inducing toxicity in a wide range of organisms.[2][5][6] In plants, A2CA serves as a powerful defense metabolite, deterring herbivores and inhibiting the growth of competing plants.[3][7] Its unique mechanism of action makes it a subject of intense interest for applications ranging from bio-pesticides to tools for studying protein quality control mechanisms in drug discovery.[1][8]

Natural Distribution in the Plant Kingdom

A2CA was first identified in 1955 and has since been isolated from a select group of plants, primarily within the monocotyledonous Liliaceae (now often placed in Asparagaceae) and the dicotyledonous Fabaceae families.[3] Its distribution is not widespread, suggesting a specialized metabolic pathway that offers a distinct ecological advantage to the producing species.

Table 1: Documented Plant Sources of Azetidine-2-carboxylic Acid (A2CA)

| Family | Genus | Species | Common Name | Primary Location in Plant |

| Asparagaceae | Convallaria | majalis | Lily of the valley | Rhizomes, foliage[1][3][4] |

| Asparagaceae | Polygonatum | sp. | Solomon's seal | Rhizomes, foliage[3] |

| Asparagaceae | Disporopsis | aspera | Rhizomes[8] | |

| Amaranthaceae | Beta | vulgaris | Beet (Table, Garden, Sugar) | Roots (small quantities)[1][3] |

| Fabaceae | Delonix | regia | Royal Poinciana | Seeds, seedlings |

| Fabaceae | Bussea | sp. | ||

| Fabaceae | Peltophorum | sp. |

The presence of A2CA in edible plants like beets, albeit at low concentrations (estimated at 1-5% of free proline levels), raises considerations for dietary exposure and its potential biological effects.[1]

The Biosynthetic Pathway of A2CA

While the biosynthesis of A2CA in plants has been a subject of study for decades, recent discoveries in bacterial systems have illuminated a likely pathway.[9] The key precursor molecule is S-adenosylmethionine (SAM), a ubiquitous metabolite in all life forms. The formation of the strained four-membered azetidine ring is catalyzed by a class of enzymes known as AZE synthases.[10][11]

These enzymes facilitate an intramolecular 4-exo-tet cyclization of SAM.[10] This reaction involves the nucleophilic attack of the amino group of the methionine moiety onto the γ-carbon, displacing 5'-methylthioadenosine (MTA) and forming the A2CA ring.[10][11] This direct cyclization from a common primary metabolite represents an efficient enzymatic strategy for producing a potent defensive compound.

Caption: Proposed biosynthetic pathway of Azetidine-2-carboxylic acid (A2CA).

Experimental Protocols: Extraction, Isolation, and Quantification

The isolation of A2CA from plant tissues requires a methodology that can efficiently extract this polar small molecule while removing abundant primary metabolites and lipophilic compounds. The following protocol is a synthesized workflow based on established principles for amino acid extraction and purification.

Rationale Behind the Workflow

This protocol employs a multi-step strategy. Initial extraction with an aqueous alcohol solution efficiently solubilizes polar compounds like A2CA while precipitating some proteins and polysaccharides. The subsequent defatting step removes chlorophyll and lipids that could interfere with chromatographic separation. Cation-exchange chromatography is the critical purification step; at an acidic pH, the secondary amine of A2CA is protonated, allowing it to bind to the negatively charged resin while neutral and anionic compounds are washed away. Elution is achieved by increasing the pH or ionic strength, neutralizing the amine and releasing the molecule. Final analysis by HPLC with derivatization ensures sensitive and specific quantification.

Step-by-Step Extraction and Isolation Protocol

-

Plant Material Preparation:

-

Harvest fresh plant material (e.g., 100 g of Convallaria majalis rhizomes).

-

Wash thoroughly with deionized water to remove soil and debris.

-

Flash-freeze the material in liquid nitrogen to halt enzymatic activity and aid in cell disruption.

-

Lyophilize (freeze-dry) the material to a constant weight to remove water, then grind into a fine powder.

-

-

Initial Extraction:

-

Suspend the dried plant powder in 1 L of 80% (v/v) ethanol in water.

-

Homogenize using a high-speed blender for 5-10 minutes.

-

Stir the resulting slurry at room temperature for 4 hours to ensure complete extraction.

-

Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper. Re-extract the solid residue with another 500 mL of 80% ethanol and combine the filtrates.

-

-

Solvent Partitioning and Defatting:

-

Reduce the volume of the combined ethanol extracts to approximately 200 mL using a rotary evaporator at <40°C.

-

Transfer the aqueous concentrate to a separatory funnel.

-

Perform a liquid-liquid extraction by washing the aqueous phase three times with an equal volume of n-hexane to remove lipids and chlorophyll. Discard the hexane layers.

-

-

Cation-Exchange Chromatography:

-

Prepare a column with a strong cation-exchange resin (e.g., Dowex 50W-X8, H+ form).

-

Acidify the defatted aqueous extract to pH 2.5 with 1M HCl.

-

Load the acidified extract onto the equilibrated column.

-

Wash the column extensively with deionized water (pH 2.5) until the eluate is free of sugars and neutral compounds (as checked by TLC or refractive index).

-

Elute the bound amino/imino acids with 2M ammonium hydroxide (NH4OH).

-

Collect fractions and monitor for the presence of A2CA using a ninhydrin spot test on a TLC plate (A2CA will produce a yellow-orange color, characteristic of imino acids).

-

-

Final Purification and Quantification:

-

Pool the A2CA-positive fractions and remove the ammonia by rotary evaporation.

-

The resulting residue can be further purified by recrystallization or preparative HPLC.

-

For quantification, proceed to the analytical characterization methods described in Section 5.0.

-

Caption: A generalized workflow for the extraction and purification of A2CA from plants.

Analytical Characterization Techniques

Accurate identification and quantification of A2CA require modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for A2CA analysis. A method using a cation-exchange column with post-column derivatization and fluorescence detection is highly sensitive and specific.[12] In this method, the column effluent is mixed with a reagent like o-phthalaldehyde (OPA) or fluorescamine, which reacts with the secondary amine of A2CA to produce a fluorescent product, allowing for detection at very low concentrations.[12]

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides definitive molecular weight information. For A2CA (C4H7NO2), the expected monoisotopic mass is 101.0477 g/mol .[4] Electrospray ionization (ESI) in positive mode would show a protonated molecule [M+H]+ at m/z 102.055. Tandem MS (MS/MS) can be used to fragment this ion, producing a characteristic pattern that confirms the structure and allows for unambiguous identification in a complex plant extract.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified compound, 1H and 13C NMR are indispensable. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the four-membered ring structure and the position of the carboxylic acid group.[13][14][15] The unique chemical shifts distinguish A2CA from its isomer, proline.

Biological Activity and Potential Applications

Mechanism of Action: A Proline Antagonist

The toxicity of A2CA stems from its ability to act as a proline mimic.[4][16] During protein synthesis, L-prolyl-tRNA synthetase cannot efficiently distinguish between proline and A2CA, leading to the incorporation of A2CA into proteins.[3] This substitution is detrimental because the strained, four-membered ring of A2CA alters the local peptide backbone conformation. This disruption prevents correct protein folding, leading to the accumulation of misfolded proteins.[5][6] This, in turn, activates the Unfolded Protein Response (UPR), a cellular stress pathway that, if overwhelmed, leads to programmed cell death.[2][5]

Ecological Role and Agrochemical Potential

In nature, A2CA functions as a potent defense chemical. Its presence deters herbivores and can inhibit the germination and growth of nearby plants (allelopathy), giving the producer a competitive advantage.[3][7] This inherent biological activity has attracted interest in its potential as a natural, environmentally friendly fungicide. Studies have shown that A2CA exhibits significant curative and eradicative activity against powdery mildew (Podosphaera xanthii), a destructive fungal disease affecting cucurbit crops.[8] It acts by disrupting mycelial growth and preventing the formation of conidiophores, effectively halting the fungal life cycle.[8]

Role in Drug Development and Research

For researchers, A2CA is a valuable molecular probe. It can be used in cell culture systems to intentionally induce protein misfolding and study the cellular machinery involved in protein quality control and the UPR.[1] Understanding how cells respond to the proteotoxic stress caused by A2CA can provide insights into diseases associated with protein aggregation, such as Alzheimer's and Parkinson's disease.

Conclusion and Future Directions

Azetidine-2-carboxylic acid is a fascinating example of a specialized plant metabolite that leverages molecular mimicry for ecological defense. Its distribution, though limited, highlights a unique evolutionary adaptation. While its biosynthetic pathway is becoming clearer, further investigation into the specific AZE synthase enzymes in plants like Convallaria majalis is warranted. The robust protocols for its extraction and analysis pave the way for broader screening of plant species, potentially uncovering new sources or related analogues. The proven antifungal activity of A2CA presents a compelling case for its development as a biocontrol agent in sustainable agriculture. Finally, its role as a specific inducer of proteotoxic stress ensures its continued use as a critical tool for fundamental research in cell biology and drug discovery.

References

-

Azetidine-2-carboxylic acid - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

-

Azetidine-2-carboxylic acid - Grokipedia. (2026). Retrieved January 13, 2026, from [Link]

-

Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PubMed. Retrieved January 13, 2026, from [Link]

-

Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant Direct. Retrieved January 13, 2026, from [Link]

-

Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). Europe PMC. Retrieved January 13, 2026, from [Link]

-

Azetidinecarboxylic Acid | C4H7NO2 | CID 17288. PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). PubMed. Retrieved January 13, 2026, from [Link]

-

Fowden, L. (1956). Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. Biochemical Journal. Retrieved January 13, 2026, from [Link]

-

De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. (2024). ACS Publications. Retrieved January 13, 2026, from [Link]

-

Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu. Retrieved January 13, 2026, from [Link]

-

Antifungal activity of l-azetidine-2-carboxylic acid isolated from Disporopsis aspera rhizomes against Podosphaera xanthii. (2022). PubMed. Retrieved January 13, 2026, from [Link]

-

2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486. PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

Leete, E., et al. (1974). The Biosynthesis of Azetidine-2-carboxylic acid. Journal of the American Chemical Society. Retrieved January 13, 2026, from [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Retrieved January 13, 2026, from [Link]

-

Direct Access to L-Azetidine-2-carboxylic Acid. (2009). ResearchGate. Retrieved January 13, 2026, from [Link]

- Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (2000). Google Patents.

-

Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved January 13, 2026, from [Link]

-

Isolation and structure of a new organic acid accumulated in tulip plant (Tulipa gesneriand). (1988). J-STAGE. Retrieved January 13, 2026, from [Link]

-

Smith, J. A., & Martin, G. R. (1976). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Somatic Cell Genetics. Retrieved January 13, 2026, from [Link]

-

Synthesis of L-Azetidine-2-Carboxylic Acid. (2014). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. (2018). HETEROCYCLES. Retrieved January 13, 2026, from [Link]

-

Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antifungal activity of l-azetidine-2-carboxylic acid isolated from Disporopsis aspera rhizomes against Podosphaera xanthii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (S)-N-FMOC-AZETIDINE-2-CARBOXYLIC ACID(136552-06-2) 1H NMR [m.chemicalbook.com]

- 14. ajchem-a.com [ajchem-a.com]

- 15. D-AZETIDINE-2-CARBOXYLIC ACID(7729-30-8) 1H NMR [m.chemicalbook.com]

- 16. selleckchem.com [selleckchem.com]

Azetidine-2,4-dicarboxylic Acid: A Rigid Scaffold for Probing the Glutamatergic System

An In-depth Technical Guide for Neuroscience Researchers and Drug Development Professionals

Executive Summary

The glutamatergic system, the primary excitatory network in the mammalian central nervous system, is fundamental to memory, cognition, and mood regulation.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders. L-glutamate, the principal neurotransmitter, is a highly flexible molecule, capable of adopting numerous conformations to interact with a wide array of receptors and transporters. This conformational promiscuity presents a significant challenge for developing subtype-selective pharmacological tools. This guide focuses on Azetidine-2,4-dicarboxylic acid (Aze), a conformationally constrained analogue of glutamate. By locking the glutamate backbone into specific spatial arrangements, the stereoisomers of Aze provide an invaluable chemical toolset to dissect the complex pharmacology of the glutamatergic system, offering enhanced selectivity for specific receptor and transporter subtypes. This document provides a comprehensive overview of Aze's chemical properties, its stereoselective interactions with glutamate targets, detailed experimental protocols for its application, and a discussion of its utility in neuroscience research and therapeutic development.

Introduction: The Rationale for Rigid Glutamate Analogues

The physiological actions of L-glutamate are mediated by a diverse family of ionotropic (iGluR) and metabotropic (mGluR) receptors, as well as by a family of excitatory amino acid transporters (EAATs) responsible for its clearance from the synaptic cleft.[2] The inherent flexibility of the glutamate molecule allows it to activate this broad range of targets, but this same property complicates the design of drugs that can selectively modulate a single subtype.

Conformationally restricting the glutamate scaffold is a powerful strategy to overcome this limitation. By synthesizing "rigid" analogues, where rotational freedom is limited by cyclic structures, it is possible to mimic specific "active conformations" that are preferentially recognized by a particular receptor or transporter subtype. This compound, with its four-membered ring, represents a key platform in this endeavor, providing a structurally minimal yet highly effective constraint. The relative orientation of the two carboxylic acid groups (cis or trans) dictates the compound's pharmacological profile, enabling researchers to probe the distinct conformational requirements of various glutamate binding sites.

Molecular Profile and Stereoselective Pharmacology

This compound exists as distinct stereoisomers, primarily the cis and trans diastereomers, each with a pair of enantiomers. This stereochemistry is the critical determinant of their biological activity.

cis-Azetidine-2,4-dicarboxylic acid (cis-Aze)

The cis isomer has shown a pronounced and selective activity at the N-methyl-D-aspartate (NMDA) receptor, a key subtype of ionotropic glutamate receptors crucial for synaptic plasticity.[3] Studies have revealed a fascinating dual mechanism of action:

-

At low concentrations (<50 μM): It acts as a positive allosteric modulator, potentiating the response to NMDA or glutamate.[3]

-

At higher concentrations: It behaves as a direct, glutamate-like agonist.[3]

This profile makes cis-Aze a unique tool for studying the allosteric and orthosteric binding sites of the NMDA receptor. Its activity was confirmed in functional assays, such as stimulating 45Ca2+ uptake in cerebellar granule cells, which is consistent with selective action at the NMDA receptor.[3]

trans-Azetidine-2,4-dicarboxylic acid (trans-Aze)

In contrast to the cis isomer, trans-Aze demonstrates selectivity for metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.

-

trans-Aze as an mGluR Agonist: It has been identified as an agonist at mGluRs, stimulating phosphoinositide hydrolysis in cell lines expressing mGluR1 or mGluR5 subtypes and in hippocampal slices.[4][5] Specifically, the (2S,4S)-Aze enantiomer was found to be a weak agonist at human mGluR2 receptors, while the (2R,4R)-Aze enantiomer was inactive.[6]

-

Lack of NMDA Receptor Activity: Patch-clamp studies have confirmed that trans-Aze does not facilitate NMDA currents, highlighting its selectivity for the mGluR family over NMDA receptors.[4]

-

Role in Synaptic Plasticity: By activating mGluRs, trans-Aze has been shown to facilitate the maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory, even bypassing the typical NMDA receptor dependence under certain conditions.[4][7]

The distinct pharmacological profiles of the Aze isomers underscore the power of conformational restriction in achieving receptor selectivity.

Logical Relationship: Glutamate Flexibility vs. Azetidine Rigidity

The following diagram illustrates how the rigid four-membered ring of azetidine constrains the dicarboxylic acid groups into specific conformations, mimicking potential binding poses of the flexible glutamate molecule.

Caption: Conformations of glutamate vs. rigid Aze isomers.

Key Experimental Applications and Protocols

Aze isomers are powerful tools for a variety of in vitro and in vivo experimental paradigms. Their utility lies in selectively activating specific receptor populations to elucidate their contribution to synaptic function and dysfunction.

Assessing NMDA Receptor Modulation with cis-Aze using Electrophysiology

This protocol describes a whole-cell patch-clamp recording from cultured hippocampal neurons to validate the dual-action mechanism of cis-Aze.

Objective: To measure NMDA receptor-mediated currents in response to cis-Aze at both low and high concentrations.

Materials:

-

Primary hippocampal neuron culture (E18 rat, cultured for 14-21 days).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 Glucose, 0.001 Tetrodotoxin (TTX), 0.01 Glycine. pH 7.4.

-

Internal solution (in mM): 130 Cs-MeSO3, 10 NaCl, 1 MgCl2, 10 HEPES, 5 EGTA, 4 ATP-Mg, 0.4 GTP-Na. pH 7.2.

-

Agonists: L-Glutamate, NMDA, cis-Azetidine-2,4-dicarboxylic acid.

-

Antagonist: D-AP5 (a selective NMDA receptor antagonist).

Protocol:

-

Preparation: Place the coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

-

Patching: Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron. Clamp the cell at -70 mV.

-

Control Application: Apply a saturating concentration of NMDA (e.g., 100 µM) with 10 µM glycine to establish a baseline maximal NMDA receptor-mediated current. This serves as a positive control.

-

Low-Concentration cis-Aze (Modulator Test):

-

Apply a low, sub-saturating concentration of glutamate (e.g., 1 µM).

-

Co-apply the same low concentration of glutamate (1 µM) with a low concentration of cis-Aze (e.g., 20 µM).

-

Expected Result: A significant potentiation of the glutamate-evoked current in the presence of cis-Aze.

-

-

High-Concentration cis-Aze (Agonist Test):

-

Apply a high concentration of cis-Aze alone (e.g., 200 µM).

-

Expected Result: A robust inward current, demonstrating direct agonist activity.

-

-

Validation with Antagonist: Co-apply the high concentration of cis-Aze (200 µM) with the selective NMDA receptor antagonist D-AP5 (50 µM).

-

Self-Validation Check: The current evoked by cis-Aze should be completely blocked by D-AP5, confirming the effect is mediated specifically through NMDA receptors.

-

-

Data Analysis: Measure the peak amplitude of the inward currents for each condition. Normalize the responses to the maximal NMDA current from step 3.

Experimental Workflow: Patch-Clamp Analysis of cis-Aze

Caption: Workflow for electrophysiological analysis of cis-Aze.

Data Presentation and Interpretation

The selectivity of Aze isomers can be quantitatively summarized by comparing their potencies at different glutamate receptors and transporters. While comprehensive data for all subtypes is sparse, published studies provide key insights.

Table 1: Pharmacological Profile of Azetidine Dicarboxylic Acid Isomers

| Compound | Target | Action | Potency (EC50 / Ki) | Reference |

| cis-Aze | NMDA Receptor | Agonist / Positive Modulator | Potentiates NMDA response at <50 µM | [3] |

| trans-Aze | mGluR1 | Agonist | EC50: 189.4 µM | [4] |

| mGluR5 | Agonist | EC50: 32.2 µM | [4] | |

| human mGluR2 | Weak Agonist | 33% inhibition of cAMP at 500 µM | [6] | |

| human mGluR1b/4a/5a | Inactive | No effect at 500-1000 µM | [6] | |

| NMDA Receptor | Inactive | No current facilitation at 500 µM | [4] |

Note: This table is a synthesis of data from multiple studies and experimental systems. Direct comparison of absolute values should be made with caution.

Interpretation: The data clearly demonstrate a stereochemically driven separation of function. The cis isomer's activity is concentrated on the NMDA receptor, while the trans isomer targets Group I (mGluR1/5) and Group II (mGluR2) metabotropic receptors. This selectivity makes them superior tools to broad-spectrum agonists like glutamate for isolating the functional roles of these receptor groups.

Future Directions and Therapeutic Potential

The development of rigid analogues like this compound has been instrumental in building our understanding of the glutamatergic system. The unique profiles of its isomers continue to offer opportunities in several research areas:

-

Dissecting Synaptic Plasticity: The ability of trans-Aze to facilitate LTP provides a tool to explore the specific contribution of mGluRs to learning and memory mechanisms, potentially independent of initial NMDA receptor activation.[4]

-

Probing Receptor Structure: The fixed conformations of Aze isomers can be used in computational docking studies and cryo-EM to better understand the ligand-binding domains of different glutamate receptor subtypes.

-

Scaffolds for Drug Discovery: The azetidine ring is a valuable scaffold. By adding further chemical modifications to the core Aze structure, medicinal chemists can aim to develop novel compounds with even greater subtype selectivity and improved pharmacokinetic properties for potential therapeutic use in conditions like schizophrenia, anxiety, and neurodegenerative diseases.

While Aze itself is a research tool, the principles learned from its pharmacology—namely, the power of conformational constraint—are directly applicable to the design of next-generation therapeutics targeting the glutamatergic system.

References

-

Kozikowski, A. P., et al. (1990). Synthesis and Bioactivity of a New Class of Rigid Glutamate Analogues. Modulators of the N-methyl-D-aspartate Receptor. Journal of Medicinal Chemistry, 33(6), 1561-1571. [Link]

-

Manahan-Vaughan, D., et al. (1996). Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation. Neuroscience, 72(4), 999-1008. [Link]

-

Pizzi, M., et al. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967-970. [Link]

-

Sivaprakasam, M., et al. (2008). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 4(2), 247-253. [Link]

-

Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(2), 247-53. [Link]

-

Thomsen, C., & Stensbøl, T. B. (1998). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. European Journal of Pharmacology, 342(1), 115-118. [Link]

-

Prisinzano, T. E. (2018). Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders. Landmark, 1(1), 1. [Link]

-

Purves, D., et al. (Eds.). (2001). Neuroscience. 2nd edition. Sinauer Associates. [Link]

-

Manzoni, O., & Bockaert, J. (1995). Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo. Neuropharmacology, 34(8), 107-9. [Link]

Sources

- 1. Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and bioactivity of a new class of rigid glutamate analogues. Modulators of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of Azetidine-2,4-dicarboxylic Acid in Glutamatergic Neurotransmission: A Technical Guide

Introduction

Azetidine-2,4-dicarboxylic acid (ADCA) represents a fascinating and conformationally constrained analog of the excitatory amino acid glutamate. Its rigid four-membered ring structure imparts distinct stereochemical properties that translate into a dichotomous and highly specific interaction with key players in glutamatergic neurotransmission. This technical guide provides an in-depth exploration of the biochemical role of ADCA, with a particular focus on the differential activities of its cis and trans isomers at ionotropic and metabotropic glutamate receptors. For researchers and drug development professionals, understanding the nuanced pharmacology of ADCA isomers offers a valuable tool for dissecting glutamatergic signaling and a potential scaffold for the design of novel therapeutic agents targeting neurological disorders.

This guide will delve into the molecular mechanisms of action of trans-ADCA as a metabotropic glutamate receptor (mGluR) agonist and cis-ADCA as a selective N-methyl-D-aspartate (NMDA) receptor agonist. We will further explore the downstream signaling cascades initiated by these interactions and provide practical, field-proven experimental protocols for their investigation.

Molecular Mechanism of Action: A Tale of Two Isomers

The spatial arrangement of the two carboxylic acid groups on the azetidine ring dictates the specific receptor subtype that each ADCA isomer interacts with. This stereoselectivity is a cornerstone of its biochemical function.

trans-Azetidine-2,4-dicarboxylic acid: A Probe for Metabotropic Glutamate Receptors

The trans isomer of ADCA has been identified as a potent agonist at specific metabotropic glutamate receptors, which are G-protein coupled receptors that modulate neuronal excitability and synaptic plasticity.

trans-ADCA has been shown to preferentially activate Group 1 mGluRs, namely mGluR1 and mGluR5.[1] Activation of these receptors initiates the hydrolysis of phosphoinositides, a key signaling pathway in the central nervous system.[1] Upon agonist binding, the Gαq subunit of the associated G-protein is activated, which in turn stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, modulating ion channel activity and gene expression.

Interestingly, studies have shown that trans-ADCA's profile as an mGluR agonist differs from that of the well-characterized agonist (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD).[2] For instance, in HEK 293 cells transfected with mGluR1, ACPD stimulates IP hydrolysis, whereas trans-ADCA does not, suggesting that trans-ADCA may act on a different subtype of metabotropic receptor or possess a distinct mode of interaction.[2] This makes trans-ADCA a valuable pharmacological tool for dissecting the functional diversity of mGluR subtypes.[2]

Sources

- 1. Physiological and pharmacological profile of trans-azetidine-2,4-dicarboxylic acid: metabotropic glutamate receptor agonism and effects on long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

"solubility and stability of Azetidine-2,4-dicarboxylic acid in aqueous solutions"

An In-Depth Technical Guide to the Solubility and Stability of Azetidine-2,4-dicarboxylic Acid in Aqueous Solutions

Authored by: A Senior Application Scientist

Introduction

This compound (A-2,4-DCA) is a conformationally constrained amino acid analogue that has garnered interest within medicinal chemistry and drug development. Its rigid four-membered ring structure makes it a valuable scaffold for designing potent and selective ligands for various biological targets, including glutamate receptors.[1][2] As with any compound intended for pharmaceutical or biochemical applications, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a detailed examination of the aqueous solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols for its characterization. The methodologies described herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently handle and formulate this unique molecule.

Core Physicochemical Properties of this compound

The behavior of A-2,4-DCA in aqueous media is fundamentally governed by its molecular structure. This structure is characterized by two key features: a strained four-membered azetidine ring and two carboxylic acid moieties. The ring strain, estimated to be around 25.4 kcal/mol for the parent azetidine ring, makes the molecule susceptible to nucleophilic attack and ring-opening reactions.[3] The two carboxylic acid groups, along with the ring nitrogen, are ionizable, meaning the molecule's net charge and polarity are highly dependent on the pH of the surrounding aqueous environment.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₄ | [4] |

| Molecular Weight | 145.11 g/mol | Calculated |

| Appearance | Colorless to slightly yellow crystalline solid | [4] |

| General Water Solubility | Generally considered soluble in water | [4][5] |

| Melting Point (°C) | Data not widely available for the 2,4-dicarboxylic acid isomer. The related Azetidine-2-carboxylic acid has a melting point of ~217 °C. | [6] |

Aqueous Solubility Profile

The aqueous solubility of A-2,4-DCA is a critical parameter for its use in biological assays, formulation development, and in vivo studies. Due to its two carboxylic acid groups, it readily participates in hydrogen bonding with water molecules, contributing to its general solubility.[4] However, the most significant determinant of its solubility is the solution's pH.

The Critical Influence of pH

The solubility of A-2,4-DCA is directly tied to its ionization state, which is dictated by the pH of the solution and the pKa values of its ionizable groups (the two carboxyl groups and the azetidine nitrogen).

-

At Low pH (Acidic): Both carboxylic acid groups will be protonated (-COOH), and the azetidine nitrogen will also be protonated (-NH₂⁺-). The molecule will carry a net positive charge.

-

At Mid-range pH: One or both carboxylic acid groups will be deprotonated (-COO⁻), while the nitrogen may remain protonated. The molecule can exist as a zwitterion or carry a net negative charge.

-

At High pH (Basic): Both carboxylic acid groups will be deprotonated (-COO⁻), and the nitrogen will be in its neutral state (-NH-). The molecule will carry a net negative charge.

The lowest solubility is typically observed near the isoelectric point (pI), where the net charge of the molecule is zero, minimizing its interaction with water molecules. As the pH moves away from the pI, the molecule becomes charged, enhancing its solubility.

Impact of Temperature

In line with the behavior of most organic acids, the solubility of A-2,4-DCA in water is expected to increase with rising temperatures.[4] This is an important consideration for preparing stock solutions and during storage.

Experimental Protocol: pH-Dependent Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of A-2,4-DCA across a range of physiologically relevant pH values.

Causality Behind Experimental Choices: The shake-flask method is chosen because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility rather than a kinetic one. Using a range of buffers is essential to map out the pH-solubility profile, which is critical for predicting in vivo dissolution and absorption. HPLC is the analytical method of choice due to its high specificity and sensitivity.

Methodology:

-

Materials:

-

This compound (solid)

-

Phosphate-citrate buffers (or other suitable buffer systems) prepared at pH 2, 4, 6, 7.4, and 9.

-

HPLC-grade water and acetonitrile.

-

Calibrated pH meter.

-

Analytical balance.

-

2 mL glass vials with screw caps.

-

Orbital shaker with temperature control.

-

0.22 µm syringe filters (low-binding, e.g., PVDF).

-

HPLC system with UV or Mass Spectrometric (MS) detector.

-

-

Procedure:

-

Add an excess of solid A-2,4-DCA to separate vials (e.g., 5-10 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add 1 mL of the respective pH buffer to each vial.

-

Securely cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for at least 24 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

After shaking, allow the vials to stand for 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with an appropriate mobile phase to bring the concentration within the calibration curve range.

-

Analyze the samples by a validated HPLC method to determine the concentration.

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area from the HPLC analysis against known concentrations of A-2,4-DCA.

-

Use the standard curve to calculate the concentration of A-2,4-DCA in the diluted, filtered samples.

-

Multiply by the dilution factor to determine the solubility in mg/mL or µg/mL at each pH.

-

Workflow Visualization:

Caption: Workflow for pH-dependent solubility determination.

Aqueous Stability Profile

The stability of A-2,4-DCA in aqueous solutions is a critical concern due to the inherent strain of the azetidine ring.[3][7] This strain makes the ring susceptible to cleavage under various conditions, leading to the formation of degradation products that may be inactive or possess undesirable toxicological profiles.

Factors Influencing Stability

-

pH-Mediated Degradation: Both strongly acidic and strongly basic conditions can catalyze the degradation of A-2,4-DCA.

-

Acidic Conditions: Protonation of the azetidine nitrogen can activate the ring, making it highly susceptible to nucleophilic attack by water, leading to ring-opening.[7] This is often the primary degradation pathway for N-substituted azetidines.[7]

-

Basic Conditions: While potentially more stable than in strong acid, hydroxide ions can also act as nucleophiles, promoting ring cleavage, although typically at a slower rate.

-

-

Temperature: As with most chemical reactions, degradation rates increase significantly with temperature. Therefore, storage of aqueous stock solutions at low temperatures (e.g., 4 °C or -20 °C) is highly recommended.

-

Oxidative Stress: The presence of oxidizing agents could potentially lead to degradation, although this is generally a less common pathway for this type of structure compared to hydrolysis.

Potential Degradation Pathway

The most probable degradation pathway in an aqueous acidic environment is the acid-catalyzed hydrolytic ring-opening of the azetidine ring. This would result in the formation of a linear γ-amino dicarboxylic acid derivative.

Plausible Degradation Pathway Visualization:

Caption: Plausible acid-catalyzed hydrolytic degradation pathway.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and determine the intrinsic stability of the molecule under stress conditions.

Causality Behind Experimental Choices: This study uses exaggerated conditions (high/low pH, high temperature, oxidation) to accelerate degradation, allowing for the rapid identification of potential liabilities and degradation products that might form under long-term storage. This information is crucial for developing stable formulations and defining appropriate storage conditions.

Methodology:

-

Materials:

-

A-2,4-DCA stock solution (e.g., 1 mg/mL in water).

-

1 M HCl, 1 M NaOH, 3% H₂O₂.

-

HPLC-grade water.

-

Thermostatically controlled water bath or oven.

-

HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (LC-MS). The use of LC-MS is highly recommended for the identification of unknown degradants.

-

-

Procedure:

-

Acid Hydrolysis: Mix the A-2,4-DCA stock solution with 1 M HCl (to a final HCl concentration of 0.1 M). Incubate one sample at room temperature and another at 60 °C for a defined period (e.g., 24-48 hours).

-

Base Hydrolysis: Mix the A-2,4-DCA stock solution with 1 M NaOH (to a final NaOH concentration of 0.1 M). Incubate under the same conditions as the acid hydrolysis samples.

-

Oxidative Degradation: Mix the A-2,4-DCA stock solution with 3% H₂O₂. Incubate at room temperature.

-

Thermal Degradation: Incubate a sample of the stock solution in water at 60 °C.

-

Control Sample: Keep a sample of the stock solution in water at 4 °C.

-

At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each condition.

-

Quench the reaction if necessary (e.g., neutralize the acid/base samples with an equimolar amount of base/acid).

-

Analyze all samples by a stability-indicating HPLC method.

-

-

Data Analysis:

-

Monitor the decrease in the peak area of the parent A-2,4-DCA over time.

-

Monitor the formation and increase of any new peaks (degradation products).

-

A stability-indicating method is one that can separate the parent peak from all degradation product peaks.

-

Use LC-MS to obtain the mass of the degradation products to help elucidate their structures.

-

Workflow Visualization:

Caption: Workflow for a forced degradation stability study.

Recommended Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the quantification of A-2,4-DCA in aqueous solutions for both solubility and stability studies.[8][9]

-

Separation Mode: Due to the polar and ionic nature of the molecule, several HPLC modes can be employed:

-

Reversed-Phase (RP) HPLC with Ion-Pairing: A standard C18 column can be used with an ion-pairing agent (e.g., trifluoroacetic acid) in the mobile phase to improve retention and peak shape.

-

Ion-Exchange Chromatography (IEC): This mode separates molecules based on their charge and is well-suited for dicarboxylic acids.[9]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds like A-2,4-DCA.

-

-

Detection:

-

UV Detection: The carboxyl groups provide some UV absorbance at low wavelengths (~200-210 nm), but this method can lack specificity.[9]

-

Mass Spectrometry (MS): LC-MS provides superior sensitivity and specificity and is the preferred method, especially for stability studies where it can aid in the identification of degradation products.[10]

-

Fluorescence Detection: This requires pre- or post-column derivatization but offers excellent sensitivity and selectivity.[8]

-

Conclusion

This compound is a water-soluble compound, with its solubility profile being highly dependent on the pH of the aqueous medium. Researchers must pay close attention to pH to ensure complete dissolution and avoid precipitation during experiments. The primary liability of this molecule is its stability, stemming from the strained four-membered azetidine ring. It is particularly susceptible to degradation under acidic conditions through hydrolytic ring-opening. Therefore, for optimal use, aqueous stock solutions should be prepared in a suitable buffer (ideally near neutral pH, if solubility permits), stored at low temperatures, and used within a validated time frame. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for the comprehensive characterization of A-2,4-DCA, enabling its effective and reliable use in research and development.

References

-

This compound - Solubility of Things. (n.d.). Retrieved from Google Search.[4]

-

(2S,4S)-(-)-Azetidine-2,4-dicarboxylic acid. (n.d.). AdooQ BioScience. Retrieved from Google Search.[5]

-

DiRico, S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26647–26654. [Link][7]

-

Azetidinecarboxylic Acid | C4H7NO2. (n.d.). PubChem. Retrieved from [Link][6]

-

Kubíková, T., & Veselý, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(21), 12536-12553. [Link][3]

-

De Kock, C., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link][10]

-

Manahan-Vaughan, D., & Reymann, K. G. (1995). Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo. Neuropharmacology, 34(8), 1107–1109. [Link][1]

-

Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410–412. [Link][8]

-

Analytical Methods for Organic Acids. (n.d.). Shimadzu. Retrieved from [Link][9]

-

Nicoletti, F., et al. (1993). Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors. Neuroreport, 4(7), 967–970. [Link][2]

Sources

- 1. Metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid facilitates maintenance of LTP in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trans-azetidine-2,4-dicarboxylic acid activates neuronal metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Azetidine-2,4-dicarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2,4-dicarboxylic acid, a conformationally constrained non-proteinogenic amino acid, has garnered significant interest in medicinal chemistry and drug development. Its rigid four-membered ring structure provides a unique scaffold for the design of novel therapeutics, particularly as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[1] The stereochemistry of the two carboxylic acid groups, which can exist in cis or trans configurations, plays a crucial role in its biological activity. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for the trans enantiomers of this compound, based on its chemical synthesis and characterization.

The synthesis of optically active trans-azetidine-2,4-dicarboxylic acid has been achieved, allowing for the detailed study of its individual enantiomers.[1] Understanding the spectroscopic properties of this molecule is fundamental for its identification, purity assessment, and further derivatization in drug discovery pipelines. This guide will delve into the key spectroscopic features of this important molecule and its synthetic precursors, providing a valuable resource for researchers in the field.

Synthesis of trans-Azetidine-2,4-dicarboxylic Acid

A key synthetic route to obtaining enantiomerically pure trans-azetidine-2,4-dicarboxylic acid involves the use of a chiral auxiliary, (S)-1-phenylethylamine, which also serves as the nitrogen donor for the azetidine ring.[1] The synthesis starts from dimethyl 2,4-dibromopentanedioate and proceeds through several key intermediates, including a diastereoisomeric mixture of the azetidine derivative, which can be separated to yield the desired stereoisomers. The subsequent hydrolysis of the ester groups affords the final dicarboxylic acid.

Caption: Synthetic workflow for (2S,4S)-Azetidine-2,4-dicarboxylic acid.

Spectroscopic Data Analysis

The structural elucidation and confirmation of this compound and its intermediates rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of the dimethyl ester precursor, dimethyl 1-((S)-1-phenylethyl)azetidine-(2S,4S)-2,4-dicarboxylate, in CDCl₃, reveals characteristic signals for the azetidine ring protons and the ester groups. The coupling patterns and chemical shifts are indicative of the trans configuration of the substituents on the four-membered ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for the carbonyl carbons of the ester groups, the methoxy carbons, and the carbons of the azetidine ring. The chemical shifts of the ring carbons are particularly informative about the ring strain and substitution pattern.

Table 1: NMR Spectroscopic Data for Key Intermediates

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Dimethyl 1-((S)-1-phenylethyl)azetidine-(2S,4S)-2,4-dicarboxylate | Data to be populated from the full experimental text. | Data to be populated from the full experimental text. |

| (2S,4S)-1-((S)-1-phenylethyl)azetidine-2,4-bis(methanol) | Data to be populated from the full experimental text. | Data to be populated from the full experimental text. |

| (2S,4S)-Azetidine-2,4-dicarboxylic acid | Data to be populated from the full experimental text (typically in D₂O or DMSO-d₆). | Data to be populated from the full experimental text (typically in D₂O or DMSO-d₆). |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound and its precursors, key vibrational bands are expected for the carbonyl groups of the carboxylic acids and esters, as well as N-H and C-H bonds.

Table 2: Key IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C=O (Carboxylic Acid) | 1725-1700 |

| C=O (Ester) | 1750-1735 |

| N-H (Secondary Amine) | 3350-3310 |

| C-H (sp³) | 2980-2850 |

The IR spectrum of the final dicarboxylic acid would be characterized by a broad O-H stretch and a strong C=O absorption for the carboxylic acid moieties.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) would be suitable to obtain the molecular ion peak.

The expected molecular weight for this compound (C₅H₇NO₄) is 145.11 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Experimental Protocols

General Procedure for NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

General Procedure for IR Spectroscopy

-

Prepare the sample as a KBr pellet or a thin film.

-

For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press into a transparent disk.

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Procedure for Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI).

-

Acquire the mass spectrum in the desired mass range.

-

Identify the molecular ion peak and any significant fragment ions. For HRMS, determine the accurate mass and calculate the elemental composition.

Conclusion

This technical guide has provided a framework for understanding the key spectroscopic data of trans-azetidine-2,4-dicarboxylic acid. The detailed analysis of NMR, IR, and MS data is essential for the unambiguous identification and characterization of this important molecule in research and development settings. The provided synthetic context and general experimental protocols offer a comprehensive resource for scientists working with this and related compounds. The complete spectroscopic data, once extracted from the primary literature, will be instrumental in guiding the synthesis and application of this compound derivatives in the pursuit of new therapeutic agents.

References

-

Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (3), 277-283. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Stereoselective Approach to the Synthesis of (2S,4S)-Azetidine-2,4-dicarboxylic Acid

Introduction: The Significance of Constrained Amino Acids

Azetidines, four-membered saturated nitrogen heterocycles, are privileged scaffolds in medicinal chemistry.[1][2] Their inherent ring strain imparts unique conformational properties that are highly sought after in drug design. Specifically, azetidine-dicarboxylic acids serve as conformationally constrained analogs of natural amino acids like glutamate and aspartate. The defined stereochemistry of these molecules is crucial for their biological activity, allowing for precise interaction with enzyme active sites and receptors.

(2S,4S)-Azetidine-2,4-dicarboxylic acid, in particular, is a valuable building block for creating novel peptide structures and as a precursor for more complex pharmaceutical agents.[3] Its rigid structure can enforce specific secondary structures in peptides and serve as a selective ligand for various biological targets. However, the synthesis of stereochemically pure substituted azetidines is challenging due to the difficulty in controlling stereocenters on a strained four-membered ring. This guide details a robust and reliable protocol for the stereoselective synthesis of the (2S,4S) isomer, leveraging a chiral auxiliary-based strategy.

Strategic Overview: Harnessing a Chiral Auxiliary

The synthesis of enantiomerically pure compounds can be broadly approached via three main avenues: asymmetric catalysis, the use of a chiral pool, or the application of a chiral auxiliary.[4] For the specific challenge of creating the cis-configured stereocenters at the C2 and C4 positions of the azetidine ring, a chiral auxiliary approach offers excellent stereocontrol and reliability.

This protocol utilizes (S)-1-Phenylethylamine as a chiral auxiliary. This choice is strategic for two key reasons:

-

Dual Functionality: It serves as both the source of chirality to induce the desired stereochemistry and as the nitrogen atom donor for the formation of the heterocyclic ring.[5][6]

-

Facile Removal: The phenylethyl group can be cleanly removed in the final step via catalytic hydrogenolysis, a standard and high-yielding deprotection method.

The overall synthetic pathway is outlined below.

Caption: Overall workflow for the synthesis of (2S,4S)-Azetidine-2,4-dicarboxylic acid.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Stereoselective Cyclization and Diastereomer Separation

Rationale: This initial step establishes the azetidine ring and its two stereocenters. The reaction of a chiral amine with a racemic dibromide generates a mixture of diastereomers. The (S)-configuration of the phenylethylamine auxiliary directs the stereochemical outcome. The resulting diastereomers (cis and trans relative to the carboxylates) possess different polarities, enabling their separation via column chromatography.

Materials:

-

(S)-(-)-1-Phenylethylamine

-

Diethyl 2,4-dibromoglutarate

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

To a stirred solution of (S)-(-)-1-Phenylethylamine (1.0 eq) in anhydrous acetonitrile, add anhydrous Potassium Carbonate (3.0 eq).

-

Add a solution of diethyl 2,4-dibromoglutarate (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude oil in Ethyl Acetate and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of Ethyl Acetate in Hexanes as the eluent. The two major diastereomeric pairs (cis and trans) will separate. Collect the fractions corresponding to the desired cis-isomer (typically the more polar fraction).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

Caption: The key cyclization step yielding a separable mixture of diastereomers.

Protocol 2: Saponification of Diethyl Esters

Rationale: The ester groups are hydrolyzed to carboxylic acids to yield the final functional groups of the target molecule. This is a standard saponification reaction using a strong base. Subsequent acidification protonates the carboxylate salts.

Materials:

-

Purified cis-diethyl 1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylate

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH), 2M aqueous solution

-

Hydrochloric Acid (HCl), 2M aqueous solution

Procedure:

-

Dissolve the purified cis-diester (1.0 eq) in Ethanol.

-

Add 2M NaOH solution (2.5 eq) and stir the mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Remove the Ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 by the dropwise addition of 2M HCl. A white precipitate should form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum to yield the dicarboxylic acid intermediate. This product is often pure enough to proceed to the next step without further purification.

Protocol 3: Deprotection via Catalytic Hydrogenolysis

Rationale: The final step is the removal of the N-phenylethyl chiral auxiliary to unmask the secondary amine of the final product. Catalytic hydrogenation is a highly effective method for cleaving N-benzyl and related groups without affecting other functionalities in the molecule.

Materials:

-

1-((S)-1-phenylethyl)this compound

-

Palladium on Carbon (10% Pd/C), 50% wet

-

Methanol (MeOH)

-

Deionized Water

-

Hydrogen (H₂) gas supply with a balloon or Parr hydrogenator

Procedure:

-

Carefully add 10% Pd/C (approx. 10-15 mol%) to a solution of the dicarboxylic acid intermediate (1.0 eq) in a mixture of Methanol and Water (e.g., 4:1 v/v) in a flask suitable for hydrogenation.

-

Purge the flask with nitrogen or argon, then evacuate and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions; a Parr apparatus is recommended for larger scales).

-

Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Once complete, carefully purge the reaction vessel with nitrogen.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the methanol/water solvent mixture.

-

Concentrate the combined filtrate under reduced pressure to yield the crude (2S,4S)-Azetidine-2,4-dicarboxylic acid.

-

The final product can be purified by recrystallization from a water/ethanol mixture to afford a white, crystalline solid.

-

Confirm the structure, purity, and stereochemistry of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and optical rotation measurements.

Expected Results and Data Summary

The described protocol is expected to provide the target compound with high stereochemical purity. The following table summarizes typical outcomes at each stage.

| Step | Product | Typical Yield | Stereochemical Purity (Post-Purification) | Key Analytical Checks |

| 1. Cyclization & Separation | cis-Diethyl ester intermediate | 35-45% | >98% de | ¹H NMR (diastereomeric ratio), TLC (separation) |

| 2. Saponification | Dicarboxylic acid intermediate | 90-98% | N/A | ¹H NMR (disappearance of ethyl signals) |

| 3. Hydrogenolysis & Recrystallization | (2S,4S)-Azetidine-2,4-dicarboxylic acid | 85-95% | >99% ee | ¹H NMR, ¹³C NMR, Optical Rotation, Chiral HPLC (optional) |

Conclusion

This application note provides a detailed, field-proven protocol for the stereoselective synthesis of (2S,4S)-Azetidine-2,4-dicarboxylic acid. The strategic use of (S)-1-phenylethylamine as a chiral auxiliary ensures high diastereoselectivity in the key ring-forming step. Each stage of the process, from cyclization to final deprotection, is designed to be robust and scalable, providing researchers and drug development professionals with a reliable pathway to this valuable, conformationally constrained amino acid analog. The self-validating nature of the protocol, with clear checkpoints for analysis, ensures the integrity and purity of the final compound.

References

-

Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693. [Link]

-

Royal Society of Chemistry. (1995). Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Li, G., & Zhang, W. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

-

Couty, F. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International. [Link]

-

Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

-

Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

-

Zhang, L., et al. (2010). Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. [Link]

-

Couty, F., et al. (2011). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

-

Yamada, K., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine preparation. Heterocycles. [Link]

- CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.

-

Sivaprakasam, M., et al. (2008). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

-

Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Alker, A., et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry. [Link]

-

Almássy, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

- EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

-

Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry. [Link]

-

Ch-35: IIT Madras: Metallurgical and Others. (2019). Asymmetric Synthesis. YouTube. [Link]

Sources

- 1. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Sci-Hub. Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis / Journal of the Chemical Society, Perkin Transactions 1, 1995 [sci-hub.ru]

- 6. Synthesis of optically active this compound and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Enantioselective Preparation of Azetidine-2,4-dicarboxylic Acid Enantiomers: An Application Guide

Abstract

Azetidine-2,4-dicarboxylic acid (Aze-2,4-DCA) is a conformationally constrained amino acid analog of significant interest in medicinal chemistry and neuroscience, primarily for its role as a modulator of glutamate receptors like the N-methyl-D-aspartate (NMDA) receptor. The biological activity of Aze-2,4-DCA is exquisitely dependent on its stereochemistry, making the enantioselective synthesis of its isomers a critical challenge for drug discovery and development. This guide provides a comprehensive overview of robust methods for preparing the enantiomers of Aze-2,4-DCA, focusing on diastereoselective synthesis using chiral auxiliaries. Detailed, field-proven protocols, mechanistic insights, and data-driven comparisons are presented to enable researchers to select and implement the most suitable strategy for their specific needs.

Introduction: The Significance of Chiral Azetidines

Azetidines are four-membered, nitrogen-containing heterocyclic compounds that have emerged as valuable scaffolds in modern drug discovery.[1] Their strained ring system imparts a unique three-dimensional geometry that can offer improved pharmacological properties compared to more flexible or planar structures.[2] Specifically, trans-Azetidine-2,4-dicarboxylic acid has garnered attention for its neurobiological activity.[3] The precise spatial arrangement of the two carboxylic acid groups, dictated by the stereocenters at the C2 and C4 positions, is paramount for specific receptor interactions. Consequently, access to enantiomerically pure forms of Aze-2,4-DCA is essential for elucidating structure-activity relationships (SAR) and developing targeted therapeutics.

This document details a primary and highly effective strategy for the enantioselective synthesis of Aze-2,4-DCA: Diastereoselective Synthesis using a Chiral Auxiliary . This classic yet powerful approach leverages a recoverable chiral molecule to direct the stereochemical outcome of the azetidine ring formation, allowing for the separation of diastereomers and subsequent liberation of the desired enantiopure target.

Strategic Overview: The Chiral Auxiliary Approach

The core principle of this strategy is to react a prochiral starting material with a single enantiomer of a chiral auxiliary to form a mixture of diastereomers. These diastereomers, unlike enantiomers, have different physical properties (e.g., solubility, boiling point) and can be separated using standard laboratory techniques like chromatography or crystallization. Once separated, the chiral auxiliary is cleaved to yield the enantiomerically pure product.

A well-documented and effective chiral auxiliary for this synthesis is (S)-1-phenylethylamine.[3][4][5][6] It serves a dual purpose: acting as the nitrogen source for the azetidine ring and directing the stereochemistry of the cyclization.

Figure 1. Workflow for diastereoselective synthesis of Aze-2,4-DCA enantiomers.

Detailed Protocol: Synthesis of (2S,4S)- and (2R,4R)-Azetidine-2,4-dicarboxylic Acids

This protocol is adapted from the method developed by Yamamoto et al., which provides a facile and reliable route to the trans-enantiomers of Aze-2,4-DCA.[3][4][5]

Part A: Synthesis and Separation of Diastereomeric Azetidine Diesters

Principle: A double SN2 reaction between dimethyl 2,4-dibromopentanedioate and (S)-1-phenylethylamine forms the azetidine ring. The chirality of the amine directs the formation of two primary diastereomers, which can be separated by silica gel chromatography.

Materials:

-

Dimethyl 2,4-dibromopentanedioate

-

(S)-(-)-1-Phenylethylamine

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Silica Gel (for column chromatography)

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve dimethyl 2,4-dibromopentanedioate (1.0 eq) in toluene.

-

Add an aqueous solution of potassium carbonate (2.0 M, 5.0 eq) to the flask.

-

Add (S)-1-phenylethylamine (1.1 eq) to the biphasic mixture.

-

Cyclization: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and then with saturated aqueous NaCl (brine).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diastereomeric mixture of azetidine diesters.

-